molecular formula C15H18N2O4S B2654305 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-09-1

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2654305
CAS No.: 379255-09-1
M. Wt: 322.38
InChI Key: HPLLPTUQWXUKNF-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide (CAS 379255-09-1) is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C 15 H 18 N 2 O 4 S and a molecular weight of 322.38 g/mol, this compound serves as a valuable chemical intermediate . The structure features a sulfonamide group bridging two aromatic rings—one containing amino and methoxy substituents and the other an ethoxy group—making it a useful scaffold for structure-activity relationship (SAR) studies and the synthesis of more complex molecules . Sulfonamides are a historically significant class of compounds known for their diverse biological activities and biocompatibility . Contemporary research investigates sulfonamides for a wide range of applications, including their potential as inhibitors for various enzymes such as carbonic anhydrases , as anti-cancer agents , and for exhibiting antibacterial, antiviral, and anti-leishmanial properties . The primary mechanism of action for many bioactive sulfonamides involves competitive inhibition of enzymatic activity; for instance, antimicrobial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Researchers also utilize sulfonamides as versatile reagents in organic synthesis, where they can be employed in metal-catalyzed cross-coupling reactions to form C–N bonds . This product is supplied with a minimum purity of 95% and must be stored at 2-8°C . This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-21-12-6-4-11(5-7-12)17-22(18,19)13-8-9-15(20-2)14(16)10-13/h4-10,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLPTUQWXUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, similar to 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, exhibit significant anticancer properties. A study evaluated a series of benzenesulfonamides and found that certain derivatives showed selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7. The compounds demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
4gMDA-MB-2316.3117.5
4hMCF-72.00-

1.2 Carbonic Anhydrase Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Compounds related to 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide showed IC50 values between 10.93–25.06 nM against CA IX, highlighting their potential as therapeutic agents in cancer treatment .

Antimicrobial Applications

2.1 Antibacterial and Antifungal Properties

Sulfonamides have been recognized for their antimicrobial properties, with studies demonstrating efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited significant inhibition percentages (up to 80%) at concentrations of 50 μg/mL against S. aureus .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget OrganismInhibition (%)Concentration (μg/mL)
4eS. aureus80.6950
4gK. pneumoniae79.4650
4hE. coli68.3050

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamides is crucial for optimizing their pharmacological properties. Studies have shown that modifications on the phenyl rings and sulfonamide groups significantly influence biological activity and selectivity against target enzymes .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Para-substituted groupsEnhanced potency against CAs
Electron-withdrawing groupsIncreased antibacterial activity
Hydrophobic substituentsImproved cellular permeability

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: The ethoxy group in the target compound is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., chloro or bromo derivatives) . For example, the 4-chloro derivative (CAS 379255-10-4) has a lower molecular weight (312.77 vs. 333.38) and may exhibit different pharmacokinetic profiles . Ortho-substitution (e.g., 2-chloro derivative, CAS 379729-13-2) introduces steric hindrance, possibly reducing conformational flexibility and affecting interactions with enzymes or receptors .

Physicochemical Properties

  • Collision Cross-Section (CCS) :
    • The 4-chloro analog (CAS 379255-10-4) exhibits predicted CCS values of 167.8 Ų ([M+H]⁺) and 171.9 Ų ([M-H]⁻), suggesting moderate polarity and gas-phase stability . Comparable data for the ethoxy variant is unavailable but can be inferred to have higher CCS due to its larger substituent.
  • Solubility and Stability :
    • Methoxy and ethoxy groups generally improve aqueous solubility compared to halogenated derivatives. However, halogenated compounds may exhibit greater metabolic stability due to resistance to oxidative degradation .

Biological Activity

3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an amino group, an ethoxyphenyl group, a methoxy group, and a sulfonamide moiety. These functional groups contribute to its biological activity, making it a candidate for various pharmacological studies.

The compound's chemical structure can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure influences its solubility, binding affinity to biological targets, and overall pharmacokinetic properties.

The biological activity of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, while the ethoxy and methoxy groups may enhance the compound's solubility and bioavailability. This multifaceted interaction allows the compound to modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that it possesses significant antimicrobial properties, potentially effective against a range of bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models.
  • Anticancer Potential : Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation in experimental models
AnticancerInhibits proliferation of cancer cells

Case Studies

  • Antimicrobial Study :
    In a study published in Biosynth, 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Research :
    A recent investigation demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This study highlights its potential application in treating inflammatory diseases .
  • Cancer Inhibition :
    A study focused on the anticancer effects revealed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding underscores its potential as an anticancer therapeutic .

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is crucial for its therapeutic application. Key parameters include:

  • Absorption : The presence of methoxy and ethoxy groups enhances solubility.
  • Distribution : The compound shows favorable distribution characteristics, allowing effective targeting of tissues.
  • Metabolism : Preliminary studies suggest hepatic metabolism, with potential for drug-drug interactions due to enzyme inhibition .
  • Excretion : Primarily eliminated via renal pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, and how can reaction parameters be optimized?

  • Answer : Microwave-assisted synthesis under controlled temperature (90–120°C) improves yield and reduces side reactions . Coupling reactions with metals (e.g., Cu²⁺, Ni²⁺) require pH optimization (6.5–7.5) and stoichiometric control to prevent precipitation . Purity is enhanced via recrystallization in ethanol-water mixtures (3:1 v/v).

Q. Which analytical techniques are critical for confirming the structure and purity of this sulfonamide?

  • Answer : Use 1H/13C NMR to verify substituent positions (e.g., ethoxy δ 1.3–1.5 ppm; methoxy δ 3.8–4.0 ppm) and FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) . X-ray crystallography (e.g., SHELX-refined structures) resolves bond angles and torsion angles .

Q. What are the typical functionalization reactions at the amino group, and how do they alter the compound’s properties?

  • Answer : Acylation (e.g., acetic anhydride) forms stable amides, enhancing lipophilicity (logP increases by ~0.8), while diazotization enables coupling with aromatic amines for bioactivity studies . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2).

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data refinement using SHELX software?

  • Answer : For high-resolution data (<1.0 Å), use SHELXL with anisotropic displacement parameters and iterative refinement to resolve disorder. For twinned crystals, apply the TWIN command with HKLF5 format . Validate with R1 < 0.05 and wR2 < 0.15 .

Q. What computational approaches improve the accuracy of molecular docking predictions for this sulfonamide’s bioactivity?

  • Answer : AutoDock Vina ’s scoring function (affinity ΔG ± 2.5 kcal/mol) benefits from adjusted grid boxes (20×20×20 ų centered on the active site) and exhaustiveness=32 . Validate docking poses with 2μs MD simulations (AMBER force field) to assess binding stability.

Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility and stability?

  • Answer : Graph set analysis (e.g., Etter’s motifs) identifies chains (C(4)) or rings (R²₂(8)) involving N–H⋯O=S interactions . Solubility correlates with donor-acceptor distances (<3.0 Å); shorter bonds imply lower aqueous solubility (logS < −4.5) .

Q. What strategies mitigate phase bias in experimental phasing during X-ray structure determination?

  • Answer : Use SHELXD for initial phase solution (CC > 25%) and SHELXE for density modification with 60% solvent content . Multi-wavelength anomalous dispersion (MAD) with selenomethionine derivatives reduces phase errors by 20–30%.

Q. How do solvent model choices impact molecular dynamics (MD) simulations of this sulfonamide?

  • Answer : Implicit solvent models (e.g., GBSA) overestimate solvation free energy by ~10 kcal/mol compared to explicit TIP3P water . Use 150 mM NaCl in explicit models to mimic physiological conditions and stabilize sulfonamide-protein hydrogen bonds.

Data Contradiction Analysis

Q. When encountering conflicting biological assay results, what validation strategies are recommended?

  • Answer :

  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with SPR binding affinity (KD) to confirm target engagement .
  • Stability tests : Incubate the compound in assay buffers (pH 7.4, 37°C) for 24h; >90% recovery via HPLC indicates intact structure .
  • Dose-response curves : Use 8-point dilutions (10 nM–100 μM) to minimize false positives from aggregation artifacts.

Methodological Tools

Application Tool/Software Key Parameters Reference
Crystallographic RefinementSHELXLR1 < 0.05, wR2 < 0.15, anisotropic refinement
Molecular DockingAutoDock VinaExhaustiveness=32, grid spacing=1.0 Å
Hydrogen-Bond AnalysisMercury (CCDC)Donor-acceptor distance < 3.0 Å, angle > 120°

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